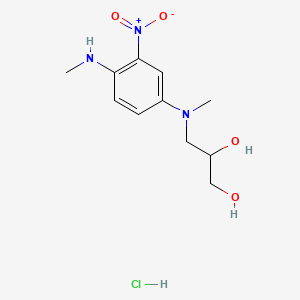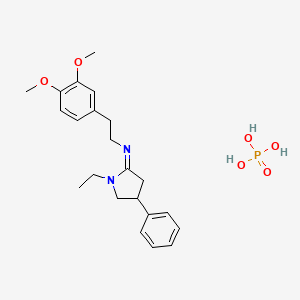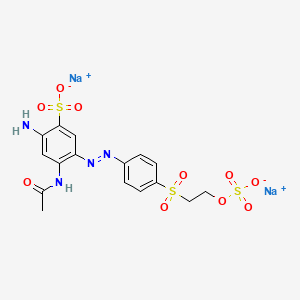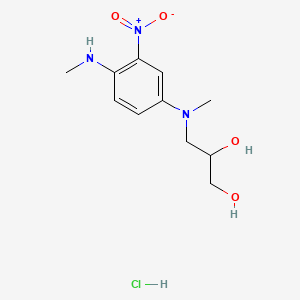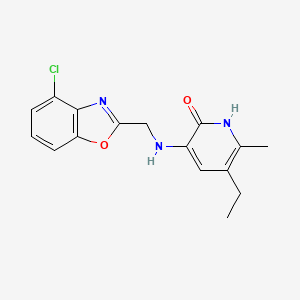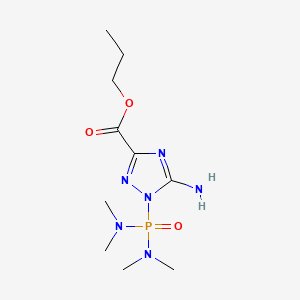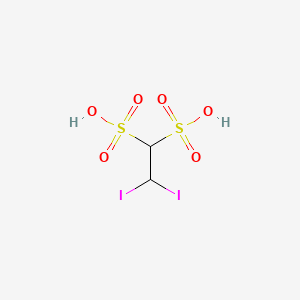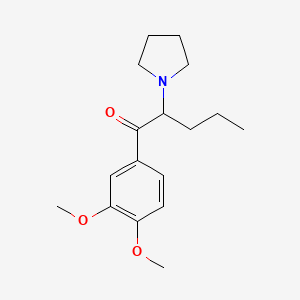
3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3,4-dimethoxyphenylacetone: This is achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction.
Formation of the pyrrolidine ring: The intermediate is then reacted with pyrrolidine to form the pyrrolidinyl ketone.
Final product formation: The resulting compound is then subjected to further reactions to yield 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone.
Análisis De Reacciones Químicas
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves its interaction with neurotransmitter transporters. It acts as a weak inhibitor of serotonin reuptake, which means it can increase the levels of serotonin in the synaptic cleft by preventing its reabsorption into the presynaptic neuron . This action is similar to other cathinone derivatives but with less potency. The compound has little affinity for dopamine or noradrenaline transporters, making its stimulant effects less pronounced compared to other related compounds .
Comparación Con Compuestos Similares
3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is similar to other synthetic cathinones such as:
- 4Cl-PVP
- 4F-PVP
- 4-Et-PVP
- alpha-PBP
- alpha-PHP
- alpha-PPP
- alpha-PVP
- alpha-PVT
- MFPVP
- MOPVP
- MDPV
- O-2390
- Pyrovalerone
Compared to these compounds, 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is unique due to its specific chemical structure, which includes methoxy groups at the 3’ and 4’ positions of the phenyl ring. This structural difference contributes to its distinct pharmacological profile, particularly its weak inhibition of serotonin reuptake and minimal affinity for dopamine and noradrenaline transporters .
Propiedades
Número CAS |
850442-84-1 |
|---|---|
Fórmula molecular |
C17H25NO3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C17H25NO3/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3/h8-9,12,14H,4-7,10-11H2,1-3H3 |
Clave InChI |
AGRVUDWDZKZCAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


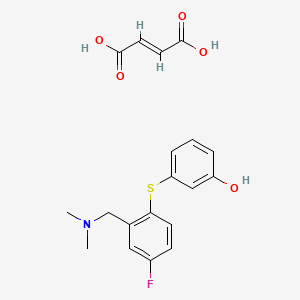

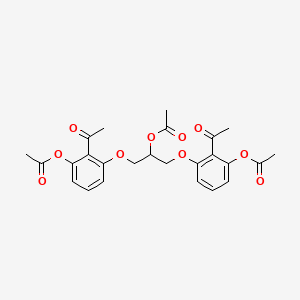
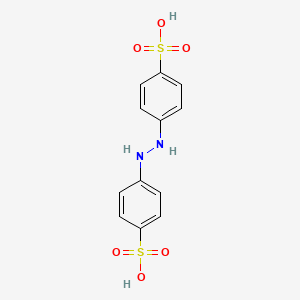
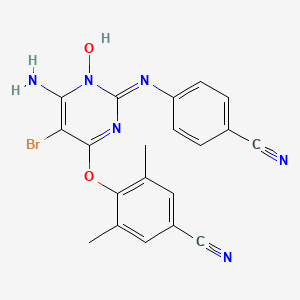
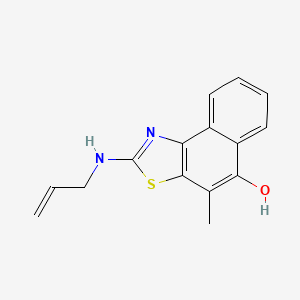
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
